![molecular formula C11H14N2OS B13711086 2-(tert-Butyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one](/img/structure/B13711086.png)
2-(tert-Butyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(tert-Butyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one is an organic compound that belongs to the class of thiadiazines. This compound is characterized by the presence of a tert-butyl group attached to a benzothiadiazine ring system. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one typically involves the reaction of tert-butylbenzene with appropriate reagents to introduce the thiadiazine ring. One common method involves the use of tert-butyl chloride and anhydrous aluminum chloride to form the tert-butylbenzene intermediate . This intermediate is then reacted with sulfur and nitrogen-containing reagents under controlled conditions to form the desired thiadiazine ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of flow microreactors has been reported to enhance the synthesis of similar compounds by providing better control over reaction conditions and reducing the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-(tert-Butyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazine ring to a more reduced form.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups to the benzothiadiazine ring.
Applications De Recherche Scientifique
2-(tert-Butyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 2-(tert-Butyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butylbenzene: An aromatic hydrocarbon with a similar tert-butyl group but lacking the thiadiazine ring.
tert-Butyl-8-bromo-2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole carboxylate: A compound with a tert-butyl group and a different ring system.
Uniqueness
2-(tert-Butyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms in the ring. This combination imparts distinct chemical and biological properties that are not found in similar compounds.
Propriétés
Formule moléculaire |
C11H14N2OS |
|---|---|
Poids moléculaire |
222.31 g/mol |
Nom IUPAC |
2-tert-butyl-4H-1,2,4-benzothiadiazin-3-one |
InChI |
InChI=1S/C11H14N2OS/c1-11(2,3)13-10(14)12-8-6-4-5-7-9(8)15-13/h4-7H,1-3H3,(H,12,14) |
Clé InChI |
NWKWTVLZSQNLPB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1C(=O)NC2=CC=CC=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






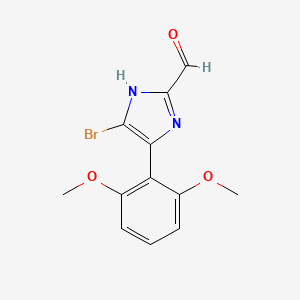
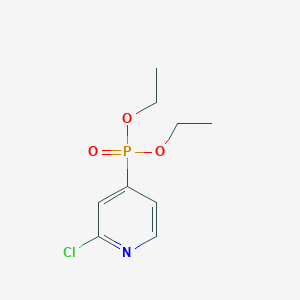
![8-(Benzyloxy)-7-fluoro-4,5-dihydroimidazo[1,5-a]quinoline-3-carboxylic Acid](/img/structure/B13711034.png)
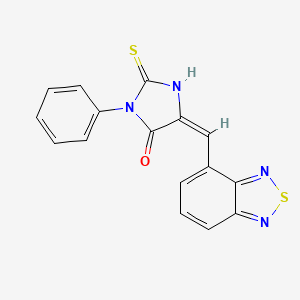
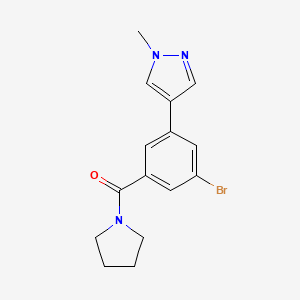



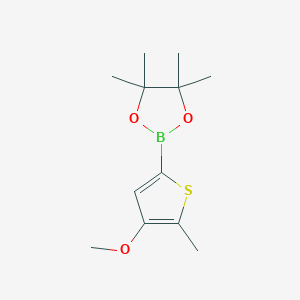
![(S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid](/img/structure/B13711096.png)
